N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide
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Overview
Description
CM-675 is a chemical compound known for its dual inhibitory action on phosphodiesterase 5 and class I histone deacetylases. It has shown potential in treating Alzheimer’s disease due to its selective inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CM-675 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of CM-675 is carried out in specialized facilities equipped with advanced chemical synthesis technologies. The process involves large-scale reactions, purification steps, and quality control measures to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
CM-675 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of CM-675 .
Scientific Research Applications
CM-675 has a wide range of scientific research applications, including:
Chemistry: Used as a probe in studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential in treating neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of new therapeutic agents and drug formulations .
Mechanism of Action
CM-675 exerts its effects by selectively inhibiting phosphodiesterase 5 and class I histone deacetylases. This inhibition leads to increased levels of cyclic guanosine monophosphate and acetylated histones, respectively. These molecular changes result in altered gene expression and cellular signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- BRD2492
- BRD6688
- EDO-S101
- Droxinostat
Uniqueness
CM-675 is unique due to its dual inhibitory action on both phosphodiesterase 5 and class I histone deacetylases. This dual action provides a synergistic effect, making it more effective in certain therapeutic applications compared to other similar compounds .
Properties
Molecular Formula |
C31H32N6O3 |
---|---|
Molecular Weight |
536.64 |
IUPAC Name |
N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C31H32N6O3/c1-4-8-25-27-28(37(3)36-25)31(39)35-29(34-27)22-18-20(13-16-26(22)40-5-2)17-19-11-14-21(15-12-19)30(38)33-24-10-7-6-9-23(24)32/h6-7,9-16,18H,4-5,8,17,32H2,1-3H3,(H,33,38)(H,34,35,39) |
InChI Key |
IUKGCTNFPZAWGC-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)OCC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CM675; CM 675; CM-675 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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